

An In-depth Technical Guide to the Discovery and Development of GC373

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GC373

Cat. No.: B3098307

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Introduction

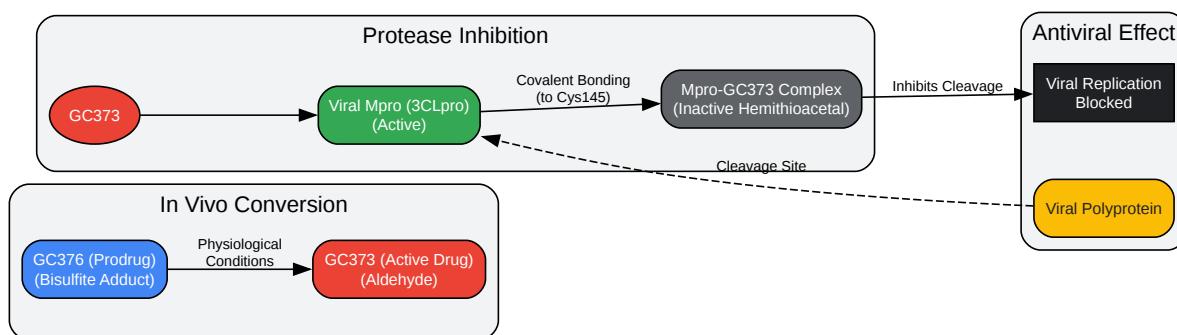
GC373 is a potent, broad-spectrum antiviral compound that has garnered significant attention for its activity against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **GC373**, with a focus on the quantitative data and experimental methodologies that underpin its evaluation as a promising antiviral candidate.

Initially investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, **GC373** and its prodrug, GC376, have demonstrated robust inhibitory activity against the main protease (Mpro), also known as the 3C-like protease (3CLpro), of various coronaviruses.^{[1][3][4][5]} The essential role of Mpro in the viral life cycle, coupled with its conservation across different coronaviruses, makes it an attractive target for antiviral drug development.^[1] This guide will delve into the specifics of **GC373**'s interaction with Mpro, summarize its in vitro efficacy, and provide detailed protocols for key experimental assays, offering a valuable resource for researchers in the field of antiviral drug discovery and development.

Mechanism of Action

GC373 is a dipeptide-based protease inhibitor that functions as a competitive inhibitor of the viral Mpro.^[1] It is often administered as its prodrug, GC376, a bisulfite adduct which is more water-soluble.^[4] In vivo, GC376 is readily converted to the active aldehyde form, **GC373**.^[4]

The mechanism of inhibition involves the formation of a covalent bond between the aldehyde "warhead" of **GC373** and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the protease.^[2] This interaction forms a reversible hemithioacetal, effectively blocking the enzyme's ability to cleave the viral polyproteins into their functional units.^{[2][6]} This disruption of polyprotein processing is critical as it halts viral replication and transcription.^[1] X-ray crystallography studies have elucidated the precise binding mode of **GC373** within the Mpro active site, providing a structural basis for its inhibitory activity and a foundation for the design of next-generation inhibitors.



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Caption: Mechanism of action of **GC373** as a coronavirus Mpro inhibitor.

Quantitative Data

In Vitro Enzyme Inhibition

The inhibitory activity of **GC373** and its prodrug GC376 against the Mpro of various coronaviruses has been quantified using Fluorescence Resonance Energy Transfer (FRET)

assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound	Target Protease	IC50 (μM)	Reference
GC373	SARS-CoV-2 Mpro	0.40 ± 0.05	[2]
GC376	SARS-CoV-2 Mpro	0.19 ± 0.04	[2]
GC376	SARS-CoV-2 Mpro	0.89	[4]
GC373	SARS-CoV Mpro	0.070 ± 0.02	[2]
GC376	SARS-CoV Mpro	0.05 ± 0.01	[2]
GC376	Feline Coronavirus (FCoV) Mpro	0.49 ± 0.07	[2]
GC376	Ferret Coronavirus Mpro	1.33 ± 0.19	[2]
GC376	Mink Coronavirus Mpro	1.44 ± 0.38	[2]

In Vitro Antiviral Activity

The efficacy of **GC373** and **GC376** in inhibiting viral replication in cell culture has been assessed through various assays, including plaque reduction assays and cytopathic effect (CPE) inhibition assays. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values are presented below.

Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Therapeutic Index (CC50/EC50)	Reference
GC373	SARS-CoV-2	Vero E6	1.5	>200	>133	[7]
GC376	SARS-CoV-2	Vero E6	0.92	>200	>217	[7]
GC376	SARS-CoV-2	Vero E6	3.37	Not Specified	Not Specified	[4]

In Vivo Pharmacokinetics

Pharmacokinetic studies of GC376 have been conducted in animal models to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters.

Animal Model	Administration Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (h*ng/mL)	Bioavailability (%)	Reference
Mice (BALB/c)	Intramuscular (i.m.)	111	0.22 ± 0.07	Not Specified	Not Specified	Not Specified	[7]
Cats	Not Specified	Not Specified	Favorable	Favorable	Favorable	Favorable	[3]

Experimental Protocols

3CLpro/Mpro Inhibition Assay (FRET-based)

This protocol describes a common method to determine the IC50 values of inhibitors against viral 3CLpro.

- Reagents and Materials:

- Recombinant 3CLpro
- Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Test compounds (**GC373/GC376**) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader

- Procedure:
 - Prepare serial dilutions of the test compounds in the assay buffer.
 - Add a fixed concentration of 3CLpro to each well of the microplate.
 - Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 - Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
 - Calculate the rate of reaction for each compound concentration.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines the steps to determine the EC₅₀ of antiviral compounds in a cell-based assay.

- Reagents and Materials:

- Vero E6 cells (or other susceptible cell lines)

- Complete growth medium (e.g., DMEM with 10% FBS)
- Virus stock (e.g., SARS-CoV-2)
- Test compounds (**GC373/GC376**)
- Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)
- Crystal violet staining solution

- Procedure:
 - Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.
 - Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 2% FBS).
 - Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
 - Remove the virus inoculum and wash the cells with PBS.
 - Add the serially diluted test compounds in the overlay medium to the respective wells.
 - Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
 - Fix the cells with 10% formalin and stain with crystal violet.
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
 - Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Cytotoxicity Assay (CellTiter-Glo®)

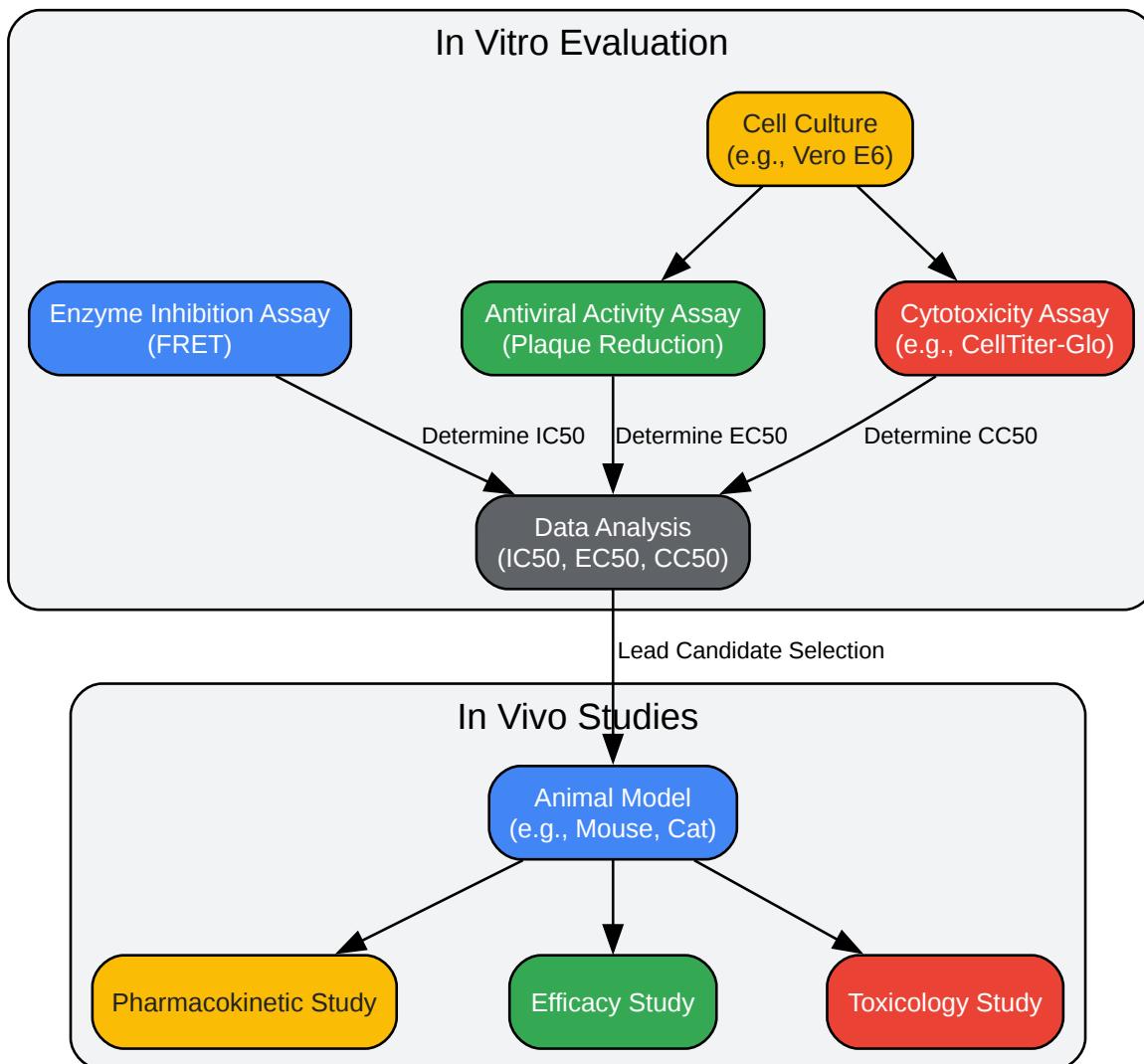
This protocol is used to determine the CC50 of compounds.

- Reagents and Materials:

- Vero E6 cells
- Complete growth medium
- Test compounds (**GC373/GC376**)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well opaque-walled plates
- Luminometer

- Procedure:

- Seed Vero E6 cells in a 96-well opaque-walled plate.
- After 24 hours, treat the cells with serial dilutions of the test compounds.
- Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
- Equilibrate the plate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the untreated control cells.
- Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

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Caption: General experimental workflow for the evaluation of **GC373**.

Conclusion

GC373 has emerged as a highly promising antiviral candidate with a well-defined mechanism of action and potent in vitro activity against a range of coronaviruses. Its development from a veterinary therapeutic for FIP to a potential treatment for human coronavirus infections, including COVID-19, highlights the value of a "One Health" approach to drug discovery. The comprehensive data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of **GC373** and related Mpro inhibitors. Future studies will likely focus on optimizing its pharmacokinetic properties, evaluating its efficacy in

advanced in vivo models, and ultimately, assessing its safety and efficacy in human clinical trials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of GC373]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3098307#discovery-and-development-of-gc373\]](https://www.benchchem.com/product/b3098307#discovery-and-development-of-gc373)

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